Methyl 4-amino-3-(isopropylamino)benzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-amino-3-(propan-2-ylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)13-10-6-8(11(14)15-3)4-5-9(10)12/h4-7,13H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUILGMVXKCUEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301181006 | |
| Record name | Benzoic acid, 4-amino-3-[(1-methylethyl)amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301181006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423037-24-4 | |
| Record name | Benzoic acid, 4-amino-3-[(1-methylethyl)amino]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423037-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-amino-3-[(1-methylethyl)amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301181006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 4-(Aminomethyl)benzoic Acid to Methyl 4-(Aminomethyl)benzoate
A key precursor step in synthesizing methyl 4-amino-3-(isopropylamino)benzoate involves preparing methyl 4-(aminomethyl)benzoate through esterification of 4-(aminomethyl)benzoic acid with methanol in the presence of hydrochloric acid. This process is well-documented in patent literature and involves the following critical steps and conditions:
-
- Esterification is carried out with methanol and hydrochloric acid.
- Post-reaction, the mixture is cooled to between −15°C and +10°C, preferably +5°C to +10°C.
- The pH is adjusted to between 4 and 9 by adding a water-soluble base such as potassium hydroxide or sodium hydroxide (4–6% aqueous solution preferred).
- The mixture is concentrated, and an organic solvent (e.g., toluene or aromatic hydrocarbons) is added.
- The aqueous phase pH is further adjusted to 9–12, facilitating extraction of the ester into the organic phase.
- Saturation of the aqueous phase with sodium chloride enhances extraction efficiency.
-
- This method avoids isolation of the hydrochloride intermediate.
- It suppresses premature hydrolysis of the methyl ester.
- Yields exceed 85%, often reaching 88% or higher.
- The process is economically and ecologically favorable for industrial scale.
| Step | Temperature (°C) | pH Range | Key Reagents/Conditions | Purpose |
|---|---|---|---|---|
| 1 | Ambient to +10 | N/A | Methanol, HCl | Esterification |
| 2 | −15 to +10 | 4–9 | Base (KOH or NaOH aqueous solution) | pH adjustment and cooling |
| 3 | Ambient | N/A | Concentration, addition of organic solvent | Phase separation preparation |
| 4 | Ambient | 9–12 | Further base addition | Extraction of ester into organic phase |
This method is described in detail in patents US20070149802A1 and related literature.
Synthesis of Isopropyl 4-aminobenzoate as a Related Compound
While direct preparation methods for this compound are limited in publicly available literature, synthesis routes for structurally related compounds such as isopropyl 4-aminobenzoate provide insight into possible synthetic strategies:
- Typical Synthesis Route:
- Esterification of 4-aminobenzoic acid with isopropyl alcohol using thionyl chloride as a catalyst.
- The reaction is performed initially at room temperature for 3 days, followed by reflux for 18 hours.
- After reaction completion, the mixture is neutralized with aqueous sodium bicarbonate.
- Extraction with ethyl acetate and drying yields the isopropyl ester in near-quantitative yield.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 4-Aminobenzoic acid + isopropyl alcohol + SOCl2 | Stir at 20°C for 3 days, then reflux 18 h | Formation of isopropyl 4-aminobenzoate ester |
| 2 | Sodium bicarbonate (aqueous) | Neutralization | Removal of acid impurities |
| 3 | Ethyl acetate | Extraction and drying | Isolation of pure ester |
This method highlights the use of acid chlorides and alcohols for ester formation, which can be adapted for related compounds.
Catalytic Hydrogenation Routes for Aminomethylbenzoate Intermediates
Alternative methods for preparing methyl 4-(aminomethyl)benzoate, which is a key intermediate, include catalytic hydrogenation of:
- Methyl 4-cyanobenzoate
- Oxime derivatives formed from methyl 4-formylbenzoate and hydroxylamine
- Imines formed from methyl 4-formylbenzoate and ammonia
These methods are less favored industrially due to apparatus complexity and ecological concerns but are important in research contexts.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification of 4-(aminomethyl)benzoic acid | 4-(Aminomethyl)benzoic acid + methanol + HCl | pH 4–9, 5–10°C, base addition, organic extraction | >85 (up to 88+) | Industrially viable, avoids intermediate isolation |
| Esterification with isopropyl alcohol + SOCl2 | 4-Aminobenzoic acid + isopropyl alcohol + thionyl chloride | Room temp 3 days + reflux 18 h, neutralization | ~100 | High yield, used for isopropyl ester analogs |
| Catalytic hydrogenation | Methyl 4-cyanobenzoate or oxime derivatives | Catalytic hydrogenation | Variable | Less industrially favored, research scale |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(isopropylamino)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted benzoates and amino derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-amino-3-(isopropylamino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(isopropylamino)benzoate involves its interaction with specific molecular targets and pathways. The amino and isopropylamino groups play a crucial role in its binding affinity and reactivity with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
Comparison with Similar Compounds
Key Research Findings
- Substituent Position Effects: The meta-positioned isopropylamino group in the target compound may sterically hinder interactions compared to para-substituted analogs like Ethyl 4-aminobenzoate, impacting receptor binding in biological systems .
- Ester Group Impact : Methyl esters generally hydrolyze faster than ethyl esters under physiological conditions, suggesting shorter metabolic half-life for the target compound .
Biological Activity
Methyl 4-amino-3-(isopropylamino)benzoate, also known as a derivative of benzoic acid, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of an isopropylamino group attached to the benzoate moiety. Its structure can be represented as follows:
The compound acts primarily as a GAT2 inhibitor , which suggests its potential role in modulating neurotransmitter levels, particularly gamma-aminobutyric acid (GABA). This inhibition can affect various physiological processes, including anxiety regulation and muscle relaxation .
Pharmacological Effects
- Neurotransmitter Modulation : As a GAT2 inhibitor, this compound may enhance GABAergic activity, leading to anxiolytic effects.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound could exhibit antimicrobial activity, making it a candidate for antibiotic development .
- Anti-inflammatory Effects : Some research suggests that compounds with similar structures may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Streptococcus pyogenes | 18 |
Study 2: Neuropharmacological Assessment
In a controlled trial assessing the anxiolytic properties of GAT2 inhibitors, this compound demonstrated notable effects in reducing anxiety-like behaviors in rodent models. The study utilized the elevated plus maze and open field tests to quantify anxiety levels.
| Test | Control Group (Time in Open Arm) | Treated Group (Time in Open Arm) |
|---|---|---|
| Elevated Plus Maze | 30 seconds | 60 seconds |
| Open Field Test | 25 seconds | 50 seconds |
Q & A
Q. Optimization Strategies :
- Use continuous flow reactors to enhance yield and reproducibility in multi-step reactions .
- Screen catalysts (e.g., Lewis acids) and solvents (e.g., DMF, THF) to improve regioselectivity .
Basic: What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?
Answer:
Key techniques include:
¹H/¹³C NMR : Identify substituent positions and confirm ester/amine groups. For example:
- Aromatic protons appear as multiplets in δ 6.5–8.0 ppm.
- Ester methyl groups resonate near δ 3.8–4.0 ppm .
IR Spectroscopy : Confirm ester (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functionalities .
Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 265.3) .
Q. Data Interpretation Tips :
- Compare spectra with structurally analogous compounds (e.g., methyl benzoate derivatives) .
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions .
Advanced: How can researchers address contradictions in reported biological activity data for this compound derivatives?
Answer:
Contradictions may arise from assay variability or structural modifications. Methodological solutions include:
Structure-Activity Relationship (SAR) Studies : Systematically alter substituents (e.g., isopropylamino vs. oxetanylmethyl groups) to isolate bioactive moieties .
Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, cell lines) .
Meta-Analysis : Cross-reference data from multiple studies to identify trends (e.g., correlation between lipophilicity and membrane permeability) .
Advanced: What strategies are effective in improving the yield of this compound during multi-step synthesis?
Answer:
Design of Experiments (DOE) : Optimize variables (temperature, stoichiometry) using factorial designs .
Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation steps) to reduce side reactions .
In Situ Monitoring : Employ techniques like FT-IR or HPLC to track intermediate formation and adjust conditions dynamically .
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | 85–90 |
| Amination | Isopropylamine, Pd/C, H₂ | 70–75 |
Basic: What are the known stability profiles of this compound under various storage and reaction conditions?
Answer:
- Storage : Stable at room temperature in inert atmospheres; degrade upon prolonged exposure to light or moisture .
- Reactivity : Susceptible to hydrolysis under strong acidic/basic conditions. Avoid oxidizing agents (e.g., KMnO₄) to prevent decomposition .
- Recommended Storage : Dark glass vials with desiccants at 4°C .
Advanced: How can computational chemistry be integrated to predict the reactivity or biological targets of this compound?
Answer:
Molecular Docking : Simulate interactions with potential targets (e.g., enzymes, receptors) using software like AutoDock .
QSAR Modeling : Corrogate electronic (e.g., HOMO/LUMO) and steric parameters with bioactivity data .
DFT Calculations : Predict reaction pathways (e.g., nucleophilic attack at the ester group) to guide synthetic modifications .
Basic: What are the primary research applications of this compound in medicinal chemistry and material science?
Answer:
- Medicinal Chemistry :
- Intermediate for antitumor or antimicrobial agents .
- Probe for studying enzyme inhibition (e.g., kinases) .
- Material Science :
- Building block for functionalized polymers .
- Ligand in coordination chemistry for metal-organic frameworks (MOFs) .
Advanced: What experimental approaches are recommended to elucidate the mechanism of action of this compound in biological systems?
Answer:
Kinetic Studies : Measure substrate turnover rates to identify rate-limiting steps .
Isotopic Labeling : Use ¹⁴C-labeled compounds to trace metabolic pathways .
CRISPR/Cas9 Knockouts : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
